molecular formula C10H11NO5 B1314674 Methyl 2-(4-methoxy-3-nitrophenyl)acetate CAS No. 34837-88-2

Methyl 2-(4-methoxy-3-nitrophenyl)acetate

Cat. No.: B1314674
CAS No.: 34837-88-2
M. Wt: 225.2 g/mol
InChI Key: HAFCSCBORMDMFL-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxy-3-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol . It is characterized by the presence of a methoxy group, a nitro group, and an ester functional group attached to a benzene ring. This compound is used primarily in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-methoxy-3-nitrophenyl)acetate can be synthesized through various methods. One common approach involves the reaction of 4-methoxy-3-nitrobenzaldehyde with methyl acetate in the presence of a base such as sodium methoxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxy-3-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-methoxy-3-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxy-3-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid and alcohol, which can further interact with biological molecules .

Comparison with Similar Compounds

Methyl 2-(4-methoxy-3-nitrophenyl)acetate can be compared with other similar compounds such as:

    Methyl 2-(4-methoxyphenyl)acetate: Lacks the nitro group, resulting in different reactivity and applications.

    Methyl 2-(3-nitrophenyl)acetate: Lacks the methoxy group, leading to variations in chemical behavior and biological activity.

    Methyl 2-(4-nitrophenyl)acetate: Lacks the methoxy group, affecting its solubility and reactivity.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct properties and applications.

Properties

IUPAC Name

methyl 2-(4-methoxy-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-9-4-3-7(6-10(12)16-2)5-8(9)11(13)14/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFCSCBORMDMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551150
Record name Methyl (4-methoxy-3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34837-88-2
Record name Methyl 4-methoxy-3-nitrobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34837-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4-methoxy-3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven-dried 2-L, 3-neck round bottom flask, equipped with a mechanical stir motor, a low-temperature thermometer and an equalizing dropping funnel, was charged with acetic anhydride (631 mL) and subsequently cooled to −78° C. Fuming nitric acid (Baker, 90%, 27 mL) was added dropwise via the dropping funnel protected with a drying tube filled with CaCl2. After addition was completed, the reaction temperature was allowed to warm to 20° C. over 1 h. The reaction mixture was cooled to −78° C. again and added 4-methoxyphenylacetic acid (50 g, 0.28 mol) dropwise via the dropping funnel. After stirring at −50° C. for 1 h., the reaction mixture was allowed to warm to −30° C. over 20 min. and then cooled to −50° C. again. The reaction mixture was quenched with H2O (500 mL) at −50° C. and warmed up to room temperature and stirred for 0.5 h. The reaction mixture was partitioned between CH2Cl2 (500 mL) and H2O. The aqueous layer was extracted with CH2Cl2 (3×500 mL). The combined CH2Cl2 extracts were concentrated in vacuo to give a yellow oil. This was added slowly to a 2 M solution of NaOH (2 L) cooled at 0° C. and stirred at room temperature overnight. The reaction mixture was partitioned between CH2Cl2 (500 mL) and H2O. The aqueous layer was extracted with CH2Cl2 (3×500 mL). The combined CH2Cl2 extracts were stirred with 2 M NaOH solution (1 L) for 1 h. The layers were separated and the organic layer was washed with H2O (500 mL), brine (500 mL), dried over Na2SO4 and filtered. The solvents were removed in vacuo to afford crude product as a light yellow solid (56 g). Purification by recrystallization from MeOH (600 mL) gave product. Yield 48 g (77%).
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